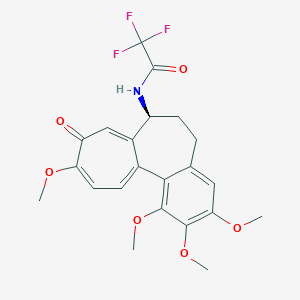

Colchicine, 17,17,17-trifluoro-

Descripción general

Descripción

Colchicine, 17,17,17-trifluoro- is a derivative of colchicine . Colchicine is an alkaloid drug derived from a plant belonging to the Lily family, known as Colchicum autumnale, or "autumn crocus" . It is used in the treatment of gout flares and Familial Mediterranean fever, and prevention of major cardiovascular events .

Synthesis Analysis

The biosynthesis of colchicine involves a combination of transcriptomics, metabolic logic, and pathway reconstitution . The study identified eight genes from Gloriosa superba for the biosynthesis of N-formyldemecolcine, a colchicine precursor that contains the characteristic tropolone ring and pharmacophore of colchicine .Molecular Structure Analysis

Colchicine, 17,17,17-trifluoro- has a molecular formula of C22H22F3NO6 and a molecular weight of 453.4 g/mol. The mechanisms through which colchicine exerts its anti-inflammatory properties are multiple. Perhaps the best appreciated of these mechanisms is the ability of colchicine to bind to free tubulin dimers which, when incorporated into microtubules, block subsequent microtubule polymerization .Chemical Reactions Analysis

Colchicine’s mechanisms of action are multiple, and more complex than previously appreciated . In rheumatic disease, colchicine is most useful for conditions driven by macrophages and neutrophils .Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Colchicine is a widely used natural drug with potent anti-inflammatory effects . It has been used for thousands of years to treat various diseases and is one of the oldest drugs still available .

2. Treatment of Gout and Familial Mediterranean Fever In 2009, the FDA approved Colchicine for the treatment of gout and familial Mediterranean fever . It has been used to treat these conditions due to its unique efficacy as an anti-inflammatory agent .

Cardiovascular Medicine

Colchicine has been used in the therapy of cardiovascular diseases including coronary artery disease, atherosclerosis, recurrent pericarditis, vascular restenosis, heart failure, and myocardial infarction . Recent clinical trials have confirmed the curative effect of long-term administration of Colchicine in reducing the incidence of cardiovascular events in patients with coronary artery disease .

COVID-19 Treatment

Colchicine has shown therapeutic efficacy in alleviating cardiovascular complications of COVID-19 . It is an oral anti-inflammatory medication beneficial in reducing COVID-19-related death or hospital admission .

Drug Delivery Strategies

Recent studies have shown that transdermal, injection, and oral drug delivery are the three main delivery strategies for Colchicine . The transdermal drug delivery route can avoid the first-pass effect and the traumatic pain associated with the oral and injection routes .

Reducing Toxicity and Enhancing Efficacy

Research progress of different delivery strategies in terms of toxicity reduction and efficacy enhancement has been made . This includes the development of effective Colchicine delivery formulations and the utilization of permeation-promoting technologies for transdermal drug delivery systems .

Mecanismo De Acción

Target of Action

Colchicine, 17,17,17-trifluoro- primarily targets the inflammasome complex present in neutrophils and monocytes . This complex mediates the activation of interleukin-1β , an inflammatory mediator . The compound also attenuates neutrophil adhesion .

Mode of Action

It likely interferes with the intracellular assembly of the inflammasome complex . This interaction results in the attenuation of neutrophil adhesion and the activation of interleukin-1β .

Biochemical Pathways

The primary mechanism of action of colchicine is tubulin disruption . This leads to the subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .

Pharmacokinetics

Colchicine is absorbed in the jejunum and ileum and is trapped in the body tissues . It is metabolized in the liver and the intestine by cytochrome P (CYP) 450 3A4 and P-glycoprotein (PGY) 1 . Colchicine is excreted mainly by the biliary system, intestines, and the kidneys . It has a narrow therapeutic range, but with normal liver and kidney functions, it is relatively safe .

Result of Action

Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .

Action Environment

The blood level of colchicine may be affected by concomitant drug administration. Therefore, caution should be exercised when such medications are added . Colchicine intoxication is a life-threatening condition. Therefore, one should be extremely cautious in using the drug in patients with renal and/or liver disturbances .

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHADYPYCJQLMV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180825 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colchicine, 17,17,17-trifluoro- | |

CAS RN |

26195-65-3 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

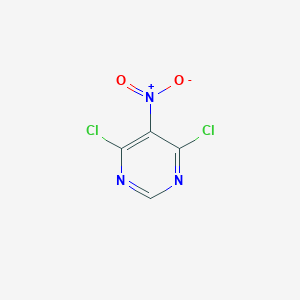

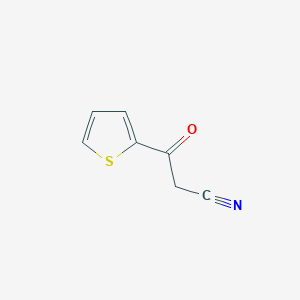

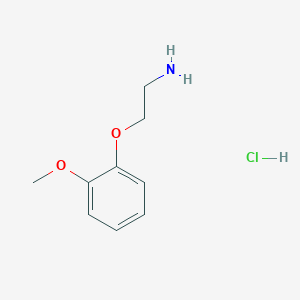

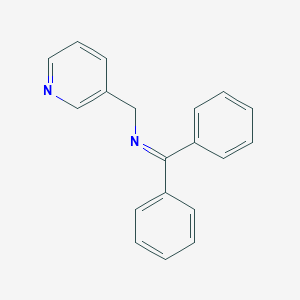

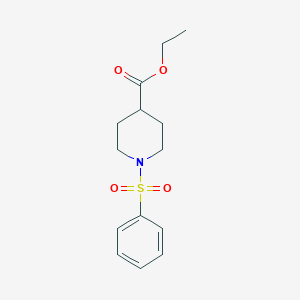

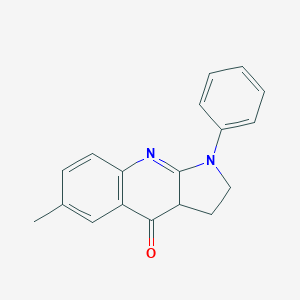

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

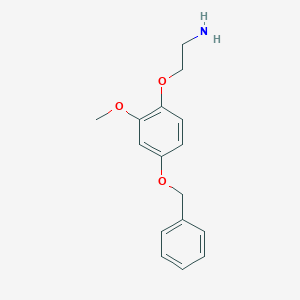

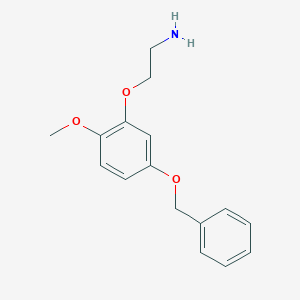

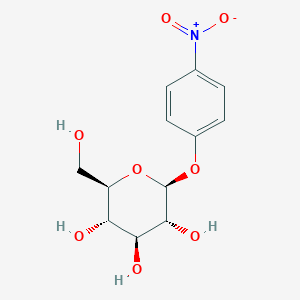

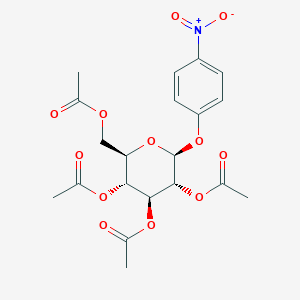

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)